molecular formula C19H21NO3S B11083318 4-({4-[(E)-2-(4-methylphenyl)ethenyl]phenyl}sulfonyl)morpholine

4-({4-[(E)-2-(4-methylphenyl)ethenyl]phenyl}sulfonyl)morpholine

Cat. No.: B11083318
M. Wt: 343.4 g/mol
InChI Key: ZWJLBLLRUIDLEO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]PHENYL MORPHOLINO SULFONE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]PHENYL MORPHOLINO SULFONE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl ethylene with phenyl morpholino sulfone under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]PHENYL MORPHOLINO SULFONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

4-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]PHENYL MORPHOLINO SULFONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]PHENYL MORPHOLINO SULFONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl p-tolyl sulfone: Similar in structure but lacks the morpholino group.

    Benzenamine derivatives: Share some structural features but differ in functional groups.

Uniqueness

4-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]PHENYL MORPHOLINO SULFONE is unique due to the presence of both morpholino and sulfone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

4-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]sulfonylmorpholine

InChI

InChI=1S/C19H21NO3S/c1-16-2-4-17(5-3-16)6-7-18-8-10-19(11-9-18)24(21,22)20-12-14-23-15-13-20/h2-11H,12-15H2,1H3/b7-6+

InChI Key

ZWJLBLLRUIDLEO-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.